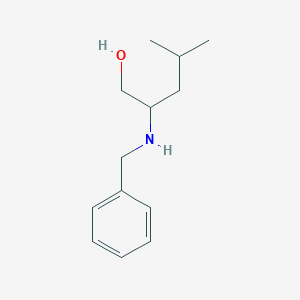

![molecular formula C19H18BrN3 B2582185 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-00-8](/img/structure/B2582185.png)

9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

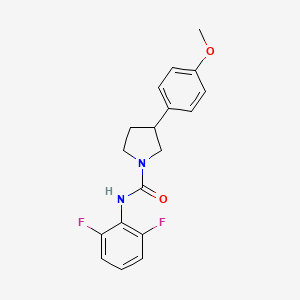

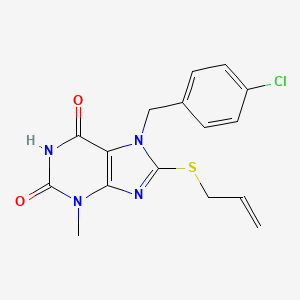

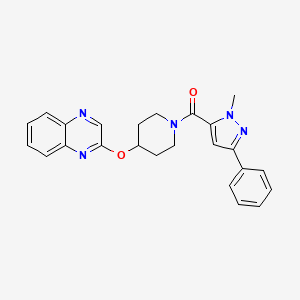

“9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline” is a derivative of 6H-Indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound . This compound exhibits a wide variety of pharmacological activities .

Synthesis Analysis

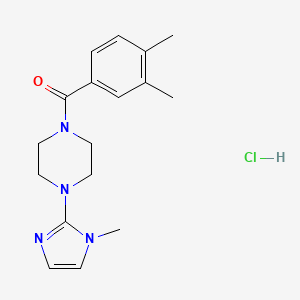

The synthesis of indolo[2,3-b]quinoxalines often relies on transition-metal-catalyzed cross-coupling reactions, direct С–Н functionalization, and intramolecular oxidative cyclodehydrogenation processes . A research group from India proposed a new route for obtaining a broad range of biologically active N-substituted 6Н-indolo[2,3-b]quinoxalines by Ru(II)-catalyzed tandem ortho-С–Н functionalization reactions .Molecular Structure Analysis

The molecular structure of 9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline is characterized by the presence of a bromine atom at the 9th position and a pentyl group at the 6th position of the 6H-indolo[2,3-b]quinoxaline nucleus .Chemical Reactions Analysis

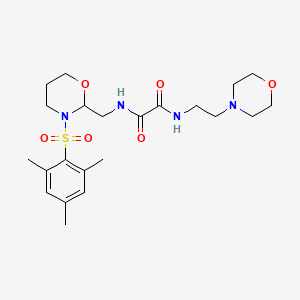

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their ability to intercalate into DNA .Physical And Chemical Properties Analysis

The physical and chemical properties of 6H-indolo[2,3-b]quinoxaline derivatives depend on the type of substituents and side chains attached to the 6H-indolo[2,3-b]quinoxaline nucleus . The thermal stability of the intercalated complex (DNA and 6H-indolo[2,3-b]quinoxaline derivatives) is an important parameter for the elucidation of anticancer, antiviral, and other activities .Applications De Recherche Scientifique

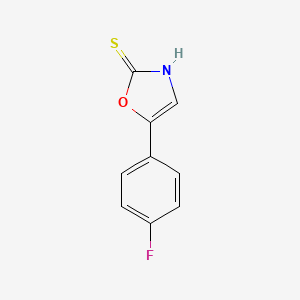

- Indolo[2,3-b]quinoxaline derivatives find use in optoelectronic devices, such as solar cells and light-emitting diodes (LEDs). Their ability to absorb and emit light makes them valuable as sensitizers in these applications .

- The indolo[2,3-b]quinoxaline framework serves as a structural motif in semiconductors. Researchers have explored its potential for enhancing charge transport and electronic properties in semiconductor materials .

- Many indolo[2,3-b]quinoxaline derivatives exhibit antiviral and antitumor properties. These compounds have been investigated for their potential in combating viral infections and inhibiting tumor growth .

- The mechanism of action for these compounds often involves DNA intercalation. Understanding the thermal stability of the DNA-indolo[2,3-b]quinoxaline complex is crucial for anticancer and antiviral applications .

- Polymers containing 6H-indolo[2,3-b]quinoxaline as a repeating unit exhibit improved thermal stability. The presence of bulkier polyaromatic hydrocarbon segments enhances glass transition temperatures, making them valuable in material science .

- Researchers have explored the synthesis of indolo[2,3-b]quinoxaline derivatives using various methods, including condensation reactions and transition-metal-catalyzed cross-coupling. These compounds serve as building blocks in organic synthesis and medicinal chemistry .

Optoelectronic Devices and Sensitizers

Semiconductors

Antiviral and Antitumor Activity

DNA Intercalation

Thermal Stability Enhancement

Organic Synthesis and Medicinal Chemistry

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions in the research of 6H-indolo[2,3-b]quinoxaline derivatives involve the design and synthesis of novel molecules based on the 6H-indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . The introduction of a positive charge at the 11-N position of the aromatic scaffold was shown to be responsible for their antitumor activity and improved DNA binding ability .

Propriétés

IUPAC Name |

9-bromo-6-pentylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3/c1-2-3-6-11-23-17-10-9-13(20)12-14(17)18-19(23)22-16-8-5-4-7-15(16)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINUUURGIJTLDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-pentyl-6H-indolo[2,3-b]quinoxaline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Acetyl-2-[benzyl(methyl)amino]-6-methylnicotinonitrile](/img/structure/B2582115.png)

![N-(tert-butyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2582122.png)

![2-(dimethylamino)-3-phenyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2582123.png)

![2-ethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582125.png)